REACTION_CXSMILES
|
Cl(O)(=O)(=O)=O.[C:6]([NH:9][NH:10][C:11](=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=O)[CH3:7]>C(OC(=O)C)(=O)C>[CH3:7][C:6]1[O:18][C:11]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[N:10][N:9]=1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NNC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
The precipitate was dissolved in water (200 ml)
|
Type
|
ADDITION
|
Details
|
solid sodium carbonate added to pH 9
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=NN1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 32.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |